

Specificity analysis of ATX inhibitor 19 against other enzymes

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Compound of Interest

Compound Name: ATX inhibitor 19

Cat. No.: B15141363

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Specificity Analysis of Autotaxin Inhibitor PF-8380

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory activity of PF-8380, a potent Autotaxin (ATX) inhibitor, against its primary target and other related enzymes. The information is compiled from publicly available experimental data to assist researchers in evaluating its suitability for their studies.

Inhibitory Activity of PF-8380

PF-8380 is a well-characterized and highly potent inhibitor of Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2). It has demonstrated significant inhibitory effects in various assays.^{[1][2][3]} The following table summarizes the available quantitative data on the inhibitory potency of PF-8380.

Enzyme	Species	Assay Conditions	IC50 (nM)
Autotaxin (ATX/ENPP2)	Human	Isolated enzyme assay	2.8[1][2][3]
Human	Whole blood	101[1][2][3]	
Rat	Isolated enzyme assay (FS-3 substrate)	1.16[1][2]	
ENPP1	-	-	Data not available
ENPP3	-	-	Data not available
Phosphodiesterases (PDEs)	-	-	Data not available

Note: While PF-8380 is frequently described as a "specific" or "selective" ATX inhibitor, quantitative data (IC50 values) for its activity against other members of the ENPP family (ENPP1, ENPP3) and various phosphodiesterases (PDEs) are not readily available in the public domain. Further experimental investigation is required to fully elucidate its selectivity profile.

Experimental Protocols

The following is a representative protocol for determining the in vitro inhibitory activity of a compound like PF-8380 against Autotaxin.

In Vitro Autotaxin (ATX) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against ATX using a fluorogenic substrate.

Materials:

- Recombinant human Autotaxin (ATX/ENPP2)
- Test compound (e.g., PF-8380) dissolved in DMSO

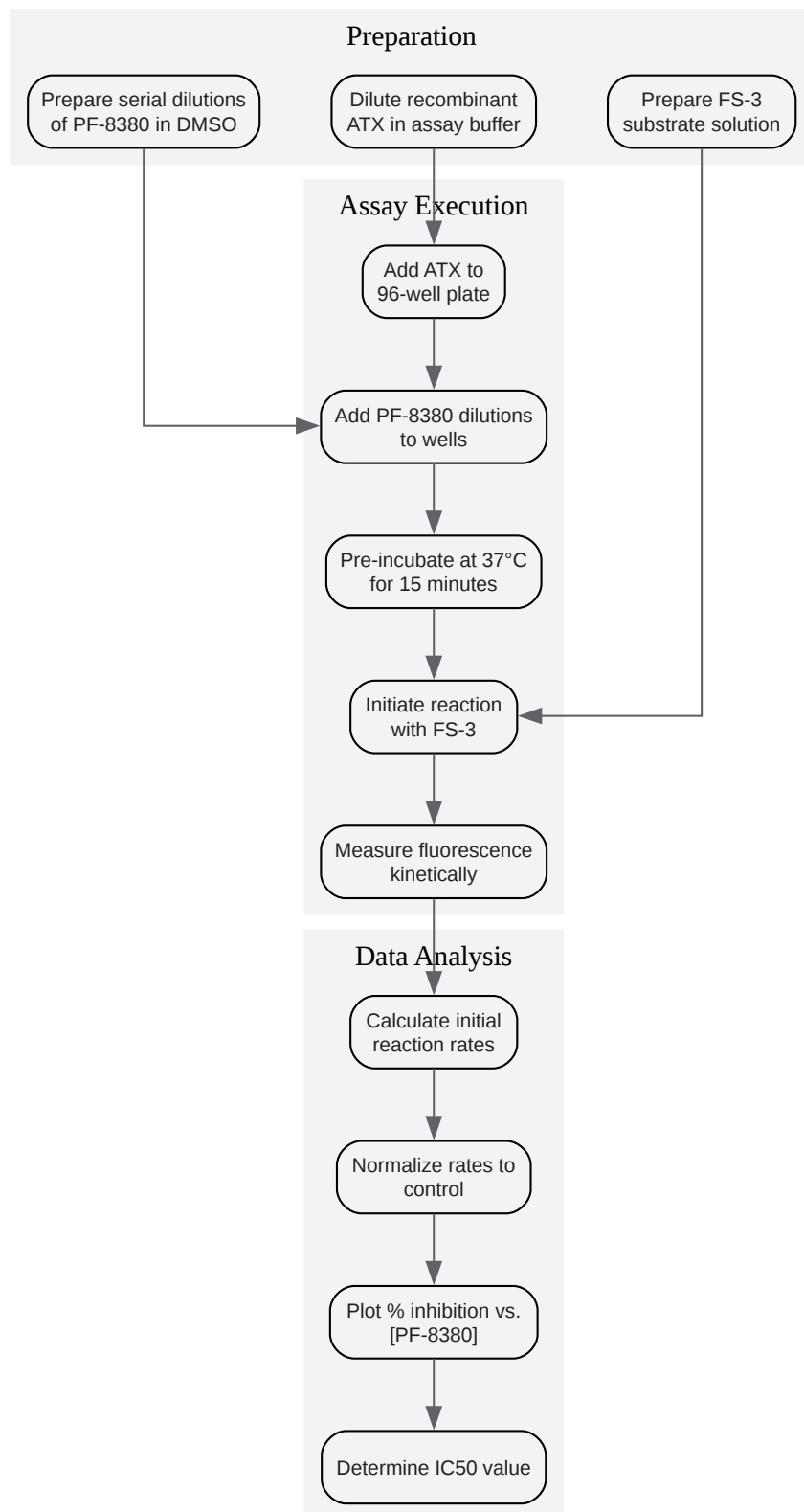
- Fluorogenic ATX substrate, e.g., FS-3 (Echelon Biosciences)
- Assay Buffer: 50 mM Tris-HCl (pH 8.0), 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂
- 96-well black microplate
- Fluorescence plate reader

Procedure:

- **Compound Preparation:** Prepare serial dilutions of the test compound in DMSO. Further dilute these in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
- **Enzyme and Compound Incubation:** Add a solution of recombinant human ATX to the wells of the 96-well plate. Subsequently, add the diluted test compound or DMSO (for the uninhibited control) to the respective wells.
- **Pre-incubation:** Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.
- **Reaction Initiation:** Initiate the enzymatic reaction by adding the fluorogenic substrate FS-3 to each well.
- **Fluorescence Measurement:** Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm every 1-2 minutes for a period of 30-60 minutes.
- **Data Analysis:**
 - Calculate the initial reaction rates (slope of the linear portion of the fluorescence versus time curve) for each concentration of the test compound.
 - Normalize the rates relative to the uninhibited control (DMSO).
 - Plot the percentage of inhibition against the logarithm of the test compound concentration.
 - Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Visualizations

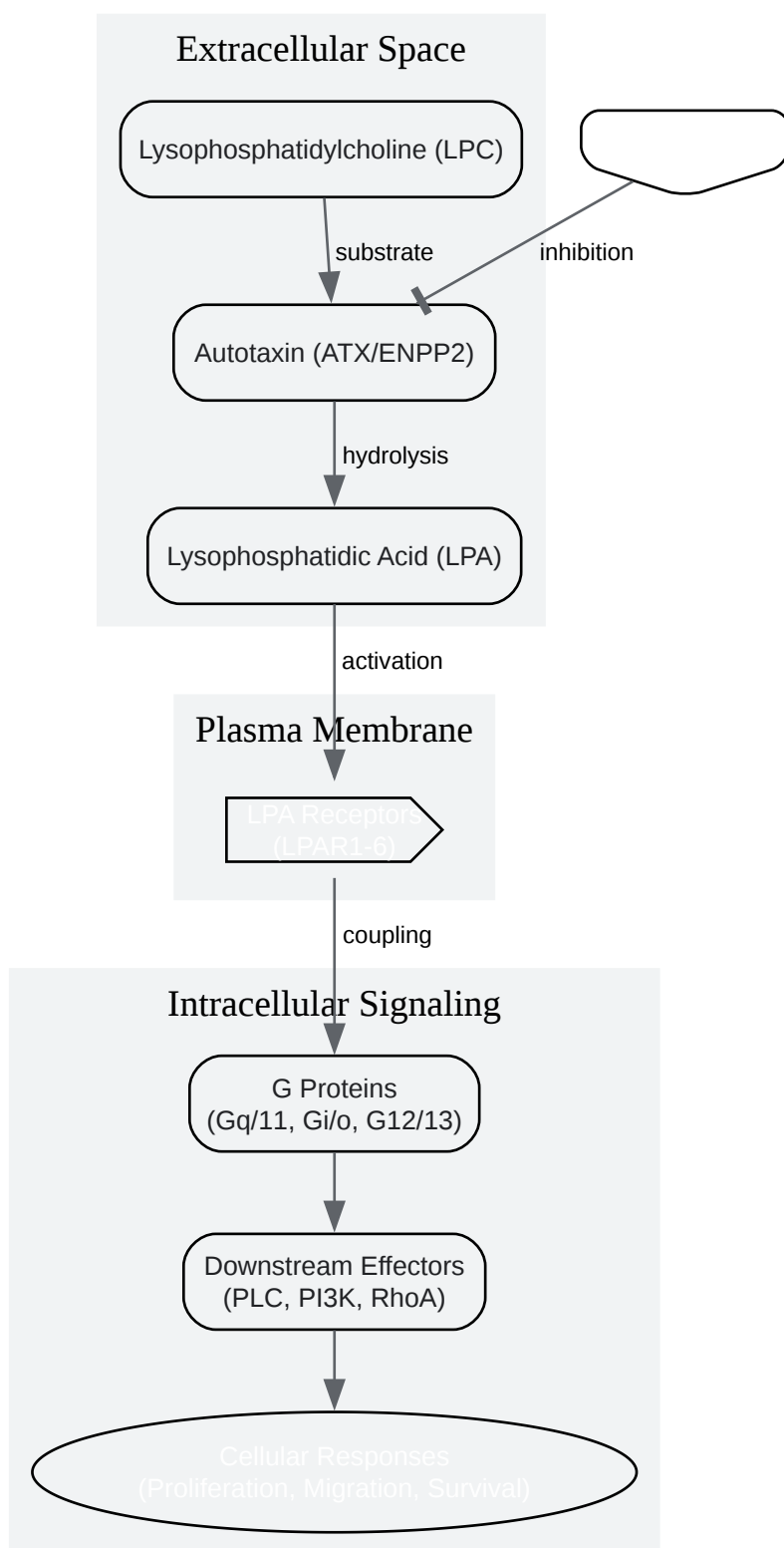
Experimental Workflow for ATX Inhibition Assay



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Caption: Workflow for determining the IC50 of PF-8380 against Autotaxin.

Autotaxin-LPA Signaling Pathway



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Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of PF-8380.

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